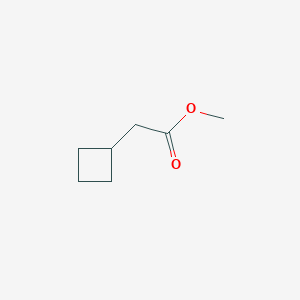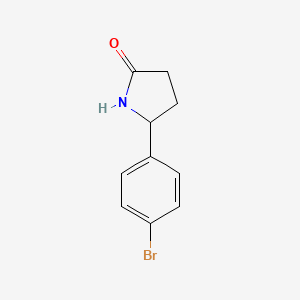
5-(4-Bromophenyl)pyrrolidin-2-one
概要
説明
5-(4-Bromophenyl)pyrrolidin-2-one is a chemical compound with the CAS Number: 207989-90-0. It has a molecular weight of 240.1 and its IUPAC name is 5-(4-bromophenyl)pyrrolidin-2-one . It is typically stored in a dry room at normal temperature .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 5-(4-Bromophenyl)pyrrolidin-2-one, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, pyrrolizine was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including 5-(4-Bromophenyl)pyrrolidin-2-one, are characterized by their target selectivity . The influence of steric factors on biological activity is also investigated, describing the structure–activity relationship (SAR) of the studied compounds .It is typically stored in a dry room at normal temperature .
科学的研究の応用
Conformational Analysis
5-(4-Bromophenyl)pyrrolidin-2-one has been a subject of interest in conformational analysis studies. Research by Fujiwara, Varley, and van der Veen (1977) demonstrated that 1-(2-bromophenyl)pyrrolidin-2-one, a compound closely related to 5-(4-Bromophenyl)pyrrolidin-2-one, is substantially non-planar in solution. This non-planarity was also observed in its solid-state structure, highlighting a significant dihedral angle between its phenyl and five-membered rings (Fujiwara, Varley, & van der Veen, 1977).
Potential Antithrombin Activity
The compound has potential applications in the field of thrombin inhibition. Ayan et al. (2013) synthesized enantiomerically pure pyrrolidine derivatives with a structure including the 5-(4-bromophenyl)pyrrolidin-2-one moiety. These derivatives demonstrated potential as thrombin inhibitors according to comprehensive molecular docking studies (Ayan et al., 2013).
Structural Analysis in Enaminones
Balderson et al. (2007) analyzed hydrogen-bonding patterns in enaminones, including compounds such as (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone. This study revealed the presence of bifurcated intra- and intermolecular hydrogen bonding, contributing to a deeper understanding of the structural characteristics and stability of these compounds (Balderson, Fernandes, Michael, & Perry, 2007).
Applications in Synthesis of Novel Compounds
The synthesis of novel compounds using 5-(4-Bromophenyl)pyrrolidin-2-one as an intermediate has been explored in various studies. For example, synthesis techniques have been developed for creating novel pyridine-based derivatives via Suzuki cross-coupling reactions, demonstrating the compound's utility in organic synthesis and pharmaceutical research (Ahmad et al., 2017).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
5-(4-bromophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-8-3-1-7(2-4-8)9-5-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJCJXIUAVSTJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476599 | |
| Record name | 5-(4-BROMOPHENYL)PYRROLIDIN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)pyrrolidin-2-one | |
CAS RN |
207989-90-0 | |
| Record name | 5-(4-BROMOPHENYL)PYRROLIDIN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-bromophenyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

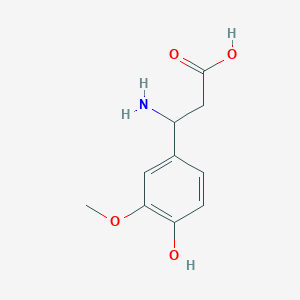
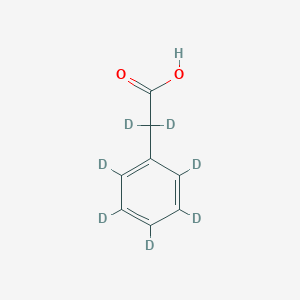
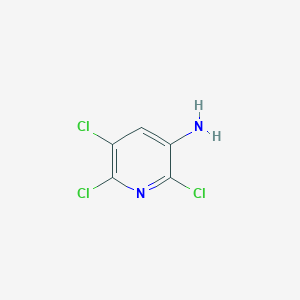
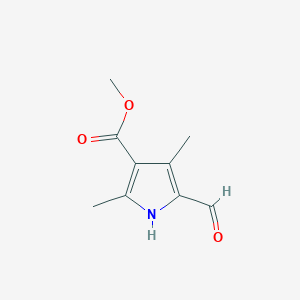
![Imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1601152.png)
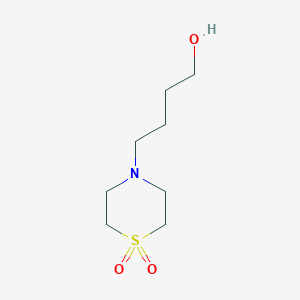
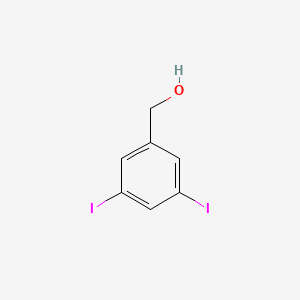
![3-Methylbenzo[b]thiophene-2-carbonylchloride](/img/structure/B1601156.png)
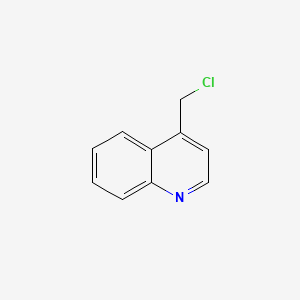

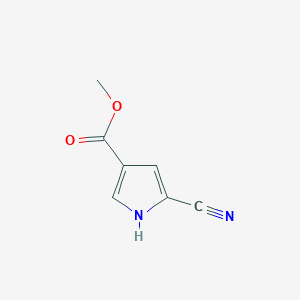
![Pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B1601162.png)
![([1,1'-Biphenyl]-4,4'-diyl)bis(dimethylsilane)](/img/structure/B1601164.png)
